3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride (3-ABCN) is a molecule containing a nine-membered ring structure with one nitrogen atom (indicated by "aza"). The molecule also has a carboxylic acid group and a hydrochloride salt. While the specific properties of 3-ABCN have not been extensively documented, scientific databases do provide some information on its structure [, ].
3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride is a bicyclic compound characterized by a nitrogen atom within its bicyclic structure. The compound has the molecular formula C₉H₁₅ClN₁O₂ and a molecular weight of approximately 205.68 g/mol . Its structure includes a carboxylic acid functional group, which contributes to its chemical reactivity and biological activity. The compound is often utilized in pharmaceutical research due to its potential therapeutic properties.
These reactions highlight the compound's versatility in synthetic chemistry.
Research indicates that 3-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent for various conditions:
The synthesis of 3-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride typically involves multi-step organic synthesis techniques:
Specific synthetic routes can vary based on desired purity and yield requirements.
The applications of 3-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride are primarily found in medicinal chemistry:
Interaction studies involving 3-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride focus on its binding affinity and efficacy with various biological targets:
These studies are crucial for understanding how this compound might be utilized in clinical settings.
Several compounds share structural similarities with 3-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 9-Azabicyclo[3.3.1]nonane | Similar bicyclic structure | Potentially different pharmacological effects |
| 2-Azabicyclo[2.2.2]octane | Smaller bicyclic structure | Different interaction profile |
| 5,6-Dihydroxy-7-azabicyclo[4.2.0]octane | Additional hydroxyl groups | Enhanced solubility and reactivity |
| 3-Oxa-7-azabicyclo[3.3.1]nonane | Oxygen substitution in the bicyclic structure | Altered biological activity |
These compounds illustrate the diversity within bicyclic amines and their potential applications, emphasizing the unique aspects of 3-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride, particularly its specific neuropharmacological effects and synthetic versatility.
Enamine-based cyclization approaches represent one of the most versatile methodologies for constructing azabicyclo[3.3.1]nonane frameworks [3] [6]. These strategies typically involve the formation of an enamine intermediate followed by intramolecular cyclization to establish the bicyclic core structure.
One prominent method involves the addition of acryloyl chloride to enamines of nitrogen-containing cyclic compounds [3]. This approach begins with the preparation of morpholine enamines from nitrogen-containing carboxy-4-piperidones, which serve as key intermediates for the subsequent cyclization process [3]. The optimal reaction conditions require vigorous boiling solutions of morpholine enamines to achieve maximum yields of the desired bicyclic products [3].
The mechanism of enamine-based cyclization proceeds through nucleophilic attack of the enamine nitrogen on an electrophilic center, followed by ring closure to form the azabicyclic scaffold [6]. This process can be controlled through careful selection of reaction conditions and substrate design to favor the formation of specific stereoisomers [6].
Table 1: Enamine-Based Cyclization Reaction Conditions
| Starting Material | Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Morpholine enamine | Acryloyl chloride | Toluene | Reflux | 65-73 | [3] |
| Piperidone enamine | Acryloyl chloride | Benzene | 80°C | 60-70 | [3] |
| Cyclic enamine | Electrophilic acylating agent | Various | Variable | 50-85 | [6] |
The radical cyclization approach using trichloroacetamide groups represents another significant enamine-based strategy [7]. This method involves the cyclization of carbamoyl-dichloromethyl radicals acting upon alkenes, providing access to azabicyclo[3.3.1]nonane derivatives through a six-membered ring formation process [7]. The reaction typically employs tris(trimethylsilyl)silane as the radical mediator under thermal conditions [7].
Multicomponent assembly processes offer efficient routes to azabicyclo[3.3.1]nonane derivatives by combining multiple synthetic transformations in a single reaction vessel [8] [9]. These approaches minimize the number of synthetic steps and reduce the formation of waste products, making them attractive for both laboratory and industrial applications.
The cascade multicomponent reaction involving 3-formylchromones, enaminones, and heterocyclic ketene aminals represents a novel approach to functionalized 9-azabicyclo[3.3.1]nonane derivatives [8]. This protocol operates under mild reflux conditions and allows for the modular variation of three electrophilic coupling partners to access diverse compound libraries [8]. The reaction proceeds through an unprecedented cascade mechanism that constructs the bicyclic framework in a single operation [8].
Table 2: Multicomponent Assembly Reaction Parameters
| Component 1 | Component 2 | Component 3 | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Formylchromone | Enaminone | Heterocyclic ketene aminal | Ethanol | 6-12 | 45-78 | [8] |
| Amino acid | Aldehyde | Isocyanide | Methanol | 8-24 | 50-85 | [9] |
| Dipeptide precursor | Terminal alkene | Carbon monoxide | Toluene | 20-24 | 82-96 | [10] [11] |
The multicomponent assembly process utilizing norbenzomorphan libraries demonstrates the scalability of these approaches [9]. A 124-member library was successfully prepared using a novel multicomponent assembly process followed by various ring-closing reactions [9]. This methodology features the combination of three or more reactants to generate versatile intermediates endowed with different functional groups that enable cyclizations through numerous ring-closing reactions [9].
Rhodium-catalyzed domino hydroformylation and double-cyclization reactions represent another powerful multicomponent approach [12] [13]. These reactions involve the hydroformylation of allyl-, 3-butenyl-, or homoallyl amides followed by spontaneous ring closures under mild conditions [13]. The method demonstrates excellent scope and diastereoselectivity by varying the substitution pattern on the amide and altering the carbon chain length [13].
Nucleophilic acyl substitution reactions provide versatile methods for introducing carboxylic acid functionality into azabicyclo[3.3.1]nonane frameworks [14] [15]. These transformations typically involve the activation of carboxylic acids or their derivatives toward nucleophilic attack, enabling the formation of amide bonds and related functional groups.
Direct amidation reactions using tris(2,2,2-trifluoroethyl) borate represent a significant advancement in nucleophilic acyl substitution chemistry [14] [16]. This reagent, commonly referred to as the Sheppard amidation reagent, promotes the direct formation of amides from carboxylic acids and amines under mild conditions [14] [16]. The reaction proceeds through the formation of reactive acylating intermediates that undergo nucleophilic attack by amine nucleophiles [14].
Table 3: Nucleophilic Acyl Substitution Reaction Conditions
| Carboxylic Acid Substrate | Nucleophile | Activating Agent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Azabicyclic carboxylic acid | Primary amine | B(OCH2CF3)3 | 80-100 | 70-95 | [14] |
| Bicyclic acid derivative | Secondary amine | DCC | 25 | 60-85 | [17] |
| Substituted carboxylic acid | Ammonia | Acid chloride | 0-25 | 80-90 | [17] |
Boronic acid-catalyzed amidation reactions offer another approach to nucleophilic acyl substitution [18] [19] [20]. Arylboronic acids serve as efficient catalysts for amidation reactions between carboxylic acids and amines [19] [20]. The mechanism involves the formation of acyloxyboronic acid intermediates, with the cleavage of the carbon-oxygen bond being the rate-determining step [20]. The high catalytic activity of ortho-iodophenylboronic acid is attributed to both steric effects and orbital interactions between the iodine atom and boron atom [20].
The use of dehydrating agents such as dicyclohexylcarbodiimide provides an alternative pathway for amide formation [17]. This method begins with protonation of the carbodiimide by the carboxylic acid, followed by addition of the carboxylate to form a reactive acylating agent [17]. Subsequent nucleophilic attack by the amine generates a tetrahedral intermediate, with dicyclohexylurea departure yielding the final amide product [17].
Stereoselective synthesis of chiral azabicyclo[3.3.1]nonane derivatives requires careful control of stereochemistry during key bond-forming reactions [21] [22] [4]. These approaches often employ chiral auxiliaries, asymmetric catalysis, or substrate-controlled reactions to achieve high levels of enantio- and diastereoselectivity.
The domino Michael-Dieckmann process represents a powerful stereoselective approach to chiral azabicyclo[3.3.1]nonane-9-carboxylic acid derivatives [22] [23]. This method starts from (2E,7E)-dimethyl nonadienedioate and involves a stereoselective domino Michael-Dieckmann process that furnishes a 1,2,3-trisubstituted cyclohexane derivative bearing three adjacent stereocenters with complete stereochemical control [22]. The subsequent chemoselective transformation of one side-chain ester group enables an effective second cyclization leading to the morphan motif [22].
Table 4: Stereoselective Synthesis Results
| Starting Material | Method | Stereoselectivity | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Dimethyl nonadienedioate | Michael-Dieckmann | >95:5 dr | 75-85 | >95 | [22] |
| Piperidine ketoester | Organocatalytic Michael | >99:1 dr | 83 | 98 | [4] |
| Prochiral substrate | Silver-catalyzed cyclization | >90:10 dr | 60-80 | 85-95 | [24] |
Organocatalytic approaches using nitro-Mannich reactions provide access to highly substituted 1-azabicyclo[3.3.1]nonanes with excellent stereoselectivity [4]. The methodology involves an organocatalytic Michael addition of nitrogen-protected piperidine ketoesters to nitroalkenes followed by an intramolecular nitro-Mannich reaction [4]. The resulting products feature six contiguous stereocenters with stereoselectivities up to 98% enantiomeric excess and greater than 99:1 diastereomeric ratio [4].
Rhodium-catalyzed cyclohydrocarbonylation reactions demonstrate exceptional stereocontrol in the formation of azabicyclic amino acid derivatives [10] [11] [25]. These reactions proceed through extremely regioselective hydroformylation followed by consecutive double cyclization processes with high diastereoselectivity [11] [25]. The stereochemistry is controlled by the configuration of chiral centers in the substrate, with the carbon-terminus serving as the primary stereogenic center for many transformations [25].
The use of chiral auxiliaries in carbocation capture reactions provides another route to enantiomerically pure azabicyclo[3.3.1]nonane derivatives [26]. These methods involve the stereoselective capture of chiral carbocations that are configurationally stable and nonplanar [26]. The striking stereoselectivity observed in these transformations is attributed to the unique three-dimensional structure of the carbocationic intermediates [26].
Table 5: Cyclohydrocarbonylation Reaction Data
| Substrate Configuration | Product Stereochemistry | Yield (%) | Diastereoselectivity | Reference |
|---|---|---|---|---|
| (S,S)-Dipeptide | (3S,6S,10S) | 96 | >99:1 | [25] |
| (S,R)-Dipeptide | (3S,6R,10R) | 90 | >99:1 | [25] |
| (R,S)-Dipeptide | (3R,6R,10S) | 80-82 | >95:5 | [25] |
The development of asymmetric synthesis routes often requires optimization of reaction conditions to achieve maximum stereoselectivity [22] [23]. Temperature, solvent choice, and catalyst selection all play crucial roles in determining the outcome of stereoselective transformations [22]. The use of molecular sieves and controlled atmospheres can further enhance the selectivity of these reactions by removing water and preventing side reactions that might compromise stereochemical integrity [25] [22].
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